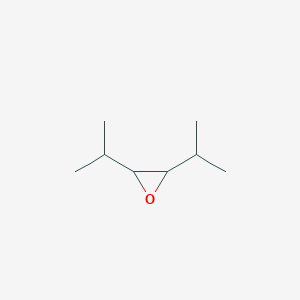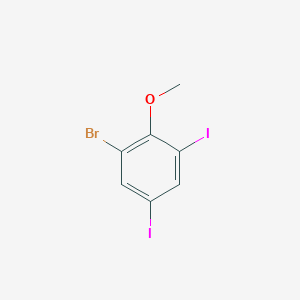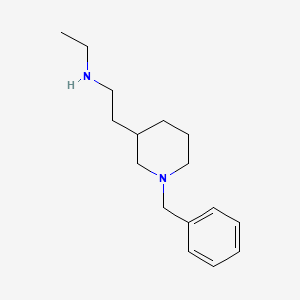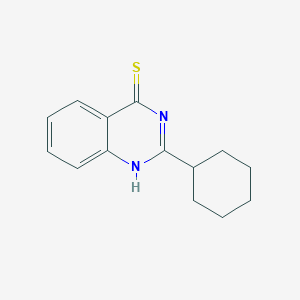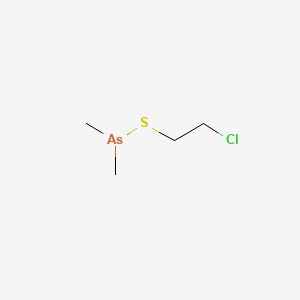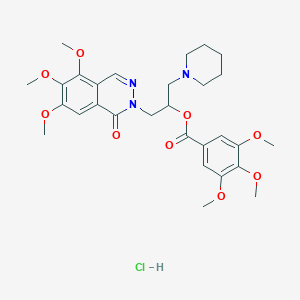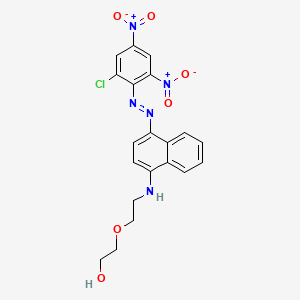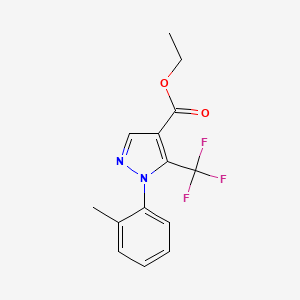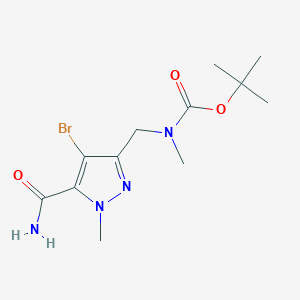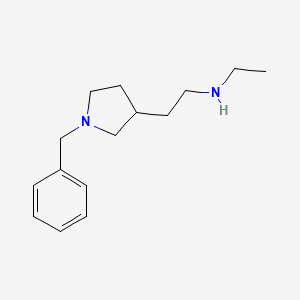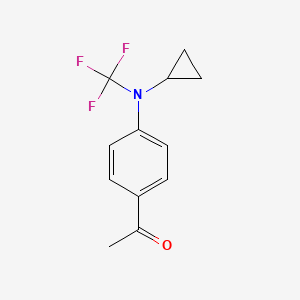
N-(3-Bromo-5-methyl-2-pyridyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(3-Bromo-5-methyl-2-pyridyl)thiourea typically involves the reaction of 3-bromo-5-methyl-2-pyridine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .
Análisis De Reacciones Químicas
N-(3-Bromo-5-methyl-2-pyridyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
N-(3-Bromo-5-methyl-2-pyridyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-5-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
N-(3-Bromo-5-methyl-2-pyridyl)thiourea can be compared with similar compounds such as N-(5-Bromo-3-methyl-2-pyridyl)thiourea. While both compounds share similar structures, the position of the bromine atom can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which can affect its chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in both academic and industrial settings.
Propiedades
Fórmula molecular |
C7H8BrN3S |
|---|---|
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
(3-bromo-5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C7H8BrN3S/c1-4-2-5(8)6(10-3-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12) |
Clave InChI |
YISGTNGIIXFOQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)NC(=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


